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molecular formula C13H11ClN2O B2757129 N-Benzyl-6-chloro-nicotinamide CAS No. 224817-12-3

N-Benzyl-6-chloro-nicotinamide

Cat. No. B2757129
M. Wt: 246.69
InChI Key: JSNLXSVLOIAAEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06303790B1

Procedure details

3.5 ml (47.6 mMol) Thionylchloride and 50 □l DMF were added to a suspension of 5.0 g (31.7 mMol) 6-chloronicotinic acid in 50 ml toluene and the reaction mixture was heated at 80° C. for 2 hours. The solvent and excess thionyl chloride were removed under reduced pressure and the residue was dissolved in 50 ml dichloromethane. After cooling to 0° C., 10.4 ml (95.2 mMol) benzylamine were added over 20 minutes and after 30 minutes further stirring at room temperature, the reaction mixture was poured onto 50 ml aqueous saturated sodium bicarbonate solution. Extraction with dichloromethane, followed by crystallization from ethyl acetate/n-hexane 2:1 gave 6.13 g (78%) N-benzyl-6-chloro-nicotinamide as light brown crystals of m.p.=113-114° C.
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10.4 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[Cl:5][C:6]1[CH:14]=[CH:13][C:9]([C:10]([OH:12])=O)=[CH:8][N:7]=1.[CH2:15]([NH2:22])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.C(=O)(O)[O-].[Na+]>C1(C)C=CC=CC=1.CN(C=O)C>[CH2:15]([NH:22][C:10](=[O:12])[C:9]1[CH:13]=[CH:14][C:6]([Cl:5])=[N:7][CH:8]=1)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:3.4|

Inputs

Step One
Name
Quantity
3.5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=NC=C(C(=O)O)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
10.4 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
further stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent and excess thionyl chloride were removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 50 ml dichloromethane
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 0° C.
EXTRACTION
Type
EXTRACTION
Details
Extraction with dichloromethane
CUSTOM
Type
CUSTOM
Details
followed by crystallization from ethyl acetate/n-hexane 2:1

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC(C1=CN=C(C=C1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.13 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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